

Technical Guide: 2-Chloro-5-aminophenol

Melting Point & Characterization

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Compound of Interest

Compound Name: 2-Chloro-5-aminophenol

CAS No.: 6358-06-1

Cat. No.: B042359

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Executive Summary & Critical Isomer Distinction

Target Compound: **2-Chloro-5-aminophenol** CAS Registry Number: 6358-06-1 Consensus Melting Point: 160 °C (Decomposition often observed near melt)

Critical Technical Alert: Isomer Confusion

In synthesis and procurement, **2-Chloro-5-aminophenol** is frequently confused with its regioisomer, 2-Amino-5-chlorophenol. These compounds possess distinct thermodynamic profiles and pharmaceutical applications. Relying on the wrong isomer's data will lead to erroneous purity assessments and failed synthetic steps.

Feature	2-Chloro-5-aminophenol (Target)	2-Amino-5-chlorophenol (Common Mix-up)
Structure	OH (C1), Cl (C2), NH ₂ (C5)	OH (C1), NH ₂ (C2), Cl (C5)
CAS Number	6358-06-1	28443-50-7
Melting Point	160 °C	145–153 °C
Primary Use	Antimalarial/Anti-HIV intermediate	Benzoxazole synthesis

Physicochemical Profile

The melting point (MP) of **2-Chloro-5-aminophenol** is a definitive quality critical attribute (QCA). Due to the presence of both a phenolic hydroxyl and an amine group, the crystal lattice is stabilized by strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this weight.

Key Properties Table

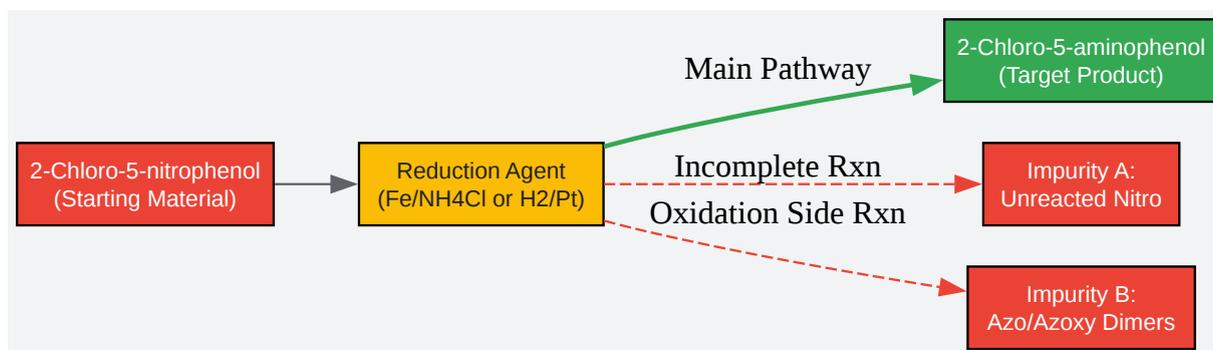
Property	Value	Context
Molecular Weight	143.57 g/mol	-
Appearance	White to off-white crystalline powder	Darkens upon oxidation (air sensitive).[1]
Solubility	Soluble in DMSO, Methanol; Sparingly in Water	MP determination requires dry samples; solvent occlusion lowers .
pKa	-8.55 (Predicted)	Amphoteric nature affects extraction/purification.

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting melting point deviations. The presence of specific impurities—primarily the unreduced nitro precursor—will cause significant melting point depression.

Core Synthesis Pathway: Nitro Reduction

The industrial standard involves the selective reduction of 2-Chloro-5-nitrophenol.



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Figure 1: Synthetic pathway showing potential impurities that impact melting point analysis.

Impact of Impurities on Melting Point

According to the freezing point depression principle, even 1% w/w of 2-Chloro-5-nitrophenol can depress the observed melting range by 2–4 °C and broaden the range significantly (>2 °C range indicates impurity).

Experimental Protocol: Melting Point Determination

For pharmaceutical-grade characterization, a simple capillary visual check is insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for distinguishing true melting from decomposition.

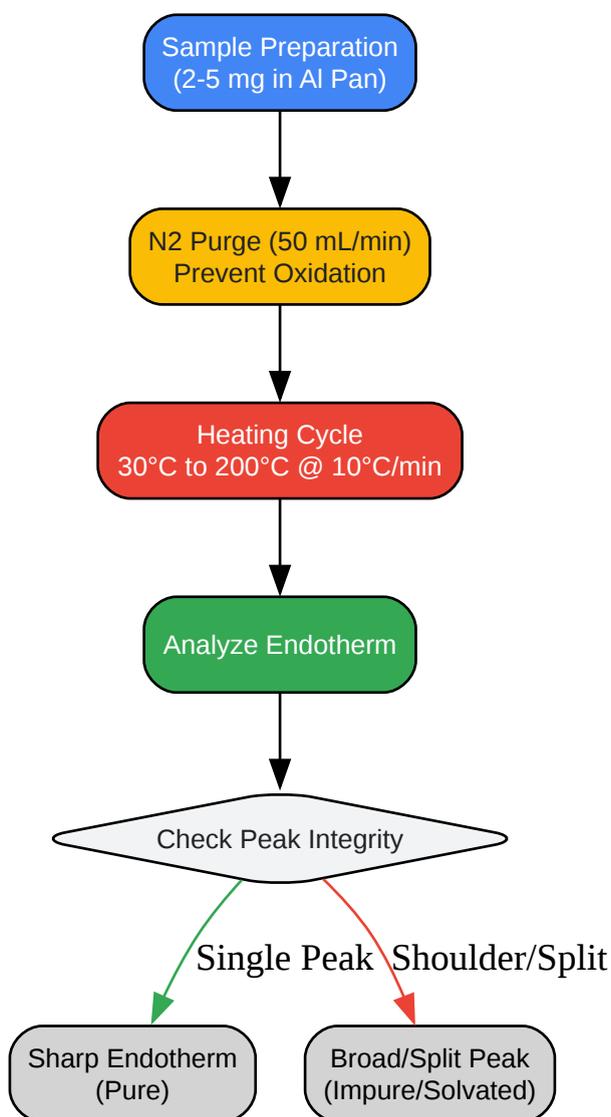
Method A: Capillary Method (Routine QC)

- Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
- Sample Prep:
 - Dry sample in a vacuum oven at 40 °C for 4 hours to remove solvent residues.
 - Grind sample to a fine, uniform powder.
 - Pack capillary to a height of 2–3 mm. Compact by tapping.
- Ramp Rate:

- Fast Ramp: 10 °C/min to 140 °C.
- Slow Ramp: 1 °C/min from 140 °C to 165 °C.
- Acceptance Criteria:
 - Onset: ≥ 158 °C[2][3][4]
 - Clear Point: ≤ 162 °C[4]
 - Range: ≤ 2 °C

Method B: Differential Scanning Calorimetry (DSC) (R&D/Validation)

DSC provides thermodynamic insight, revealing if the "melt" is accompanied by decomposition (exothermic events).



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Figure 2: DSC Workflow for distinguishing purity and solvates.

- Protocol:
 - Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
 - Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).
 - Equilibrate at 30 °C.
 - Ramp 10 °C/min to 200 °C under Nitrogen (50 mL/min).

- Interpretation:
 - Pure **2-Chloro-5-aminophenol**: Sharp endothermic peak with onset extrapolated to ~160 °C.
 - Decomposition: If the baseline becomes erratic or shows an exotherm immediately following the melt, the compound is thermally unstable at the melt phase.

Pharmaceutical Applications & Handling

Drug Development Utility

2-Chloro-5-aminophenol serves as a high-value scaffold in medicinal chemistry:

- Antimalarial Agents: Precursor for quinolone derivatives.[5]
- Anti-HIV Therapeutics: Used in the synthesis of pyrimidinylphenylamine-based inhibitors.[5]
- Dyes: Intermediate for coupling reactions in azo-dye manufacturing.

Storage & Stability

- Oxidation Risk: Aminophenols are prone to air oxidation, turning from white to brown/purple.
- Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Re-test: If the color has darkened, perform a melting point test. A drop in MP below 158 °C indicates significant oxidative degradation (quinone imine formation).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80676, 5-Amino-2-chlorophenol. Retrieved January 29, 2026. [Link][6]
- Otto Chemie Pvt Ltd. Certificate of Analysis: **2-Chloro-5-aminophenol**, 98%. [3][7] Retrieved January 29, 2026. [Link][8]

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